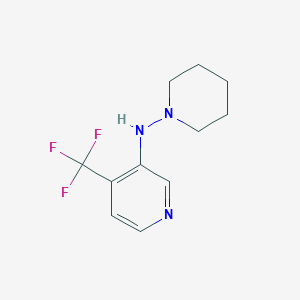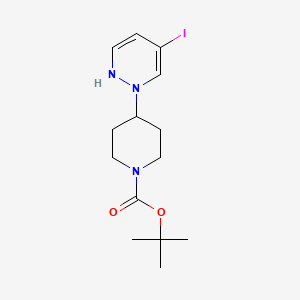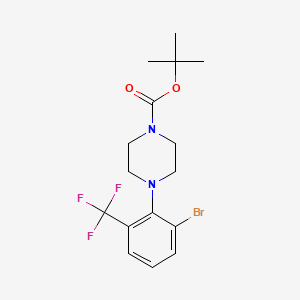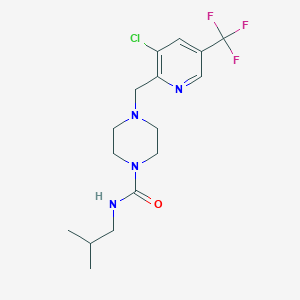
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide
Overview
Description
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide is a useful research compound. Its molecular formula is C16H22ClF3N4O and its molecular weight is 378.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
One study explored the synthesis of various derivatives of piperazine, including those related to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide, to investigate their activity as Farnesyl Protein Transferase (FPT) inhibitors. This research led to the discovery of compounds with improved pharmacokinetics and potent FPT inhibition, showing excellent antitumor efficacy against tumor cell lines in mice (Mallams et al., 1998).
Antimicrobial Properties
Another study focused on the synthesis of new pyridine derivatives, including structures similar to the compound . These compounds were evaluated for antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Drug Delivery Systems
A study involving the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, including pyridine and piperazine structures, was conducted to enhance drug delivery. The research showed that these compounds had increased cytotoxicity in human ovarian cancer cells, indicating potential for targeted drug delivery (Mattsson et al., 2010).
Platelet Antiaggregating Activity
A series of isoxazolecarboxamides, structurally related to the compound , were synthesized and evaluated for platelet antiaggregating activity. These compounds showed activity slightly inferior to acetylsalicylic acid, along with weak anti-inflammatory, analgesic, and antipyretic activities in rats and mice (Fossa et al., 1991)
Receptor Binding Assays
Research was conducted on pyrazolo[1,5-α]pyridines, including compounds structurally similar to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide. These compounds were synthesized and evaluated for their affinity in receptor binding assays, indicating potential as dopamine D4 receptor ligands (Guca, 2014).
Antifungal Activity
Amides from Piper hispidum and Piper tuberculatum, including compounds with structural similarities to the compound , were isolated and characterized for their antifungal activity against Cladosporium sphaerospermum (Navickiene et al., 2000).
Polymer Synthesis
In a study focused on polymer synthesis, an ordered poly(amide−acylhydrazide−amide) was prepared using piperazine, demonstrating the utility of piperazine derivatives in creating complex polymer structures (Yu, Seino, & Ueda, 1999).
properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-(2-methylpropyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClF3N4O/c1-11(2)8-22-15(25)24-5-3-23(4-6-24)10-14-13(17)7-12(9-21-14)16(18,19)20/h7,9,11H,3-6,8,10H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGRFDKTXVUEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



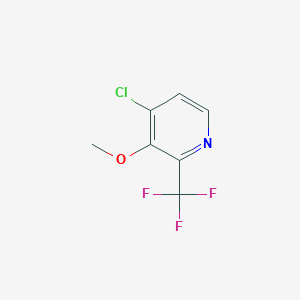
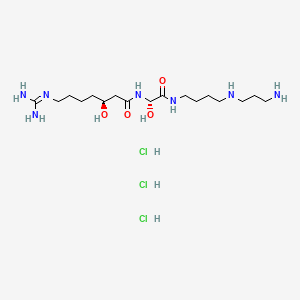
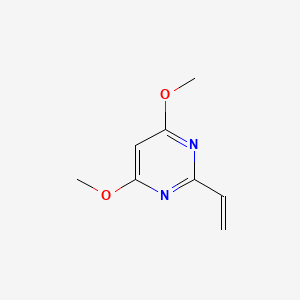
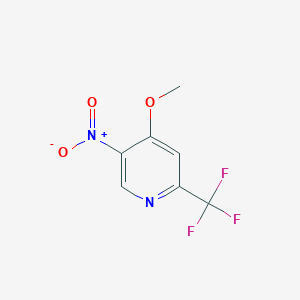
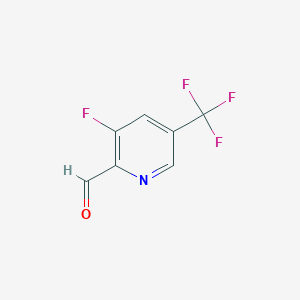
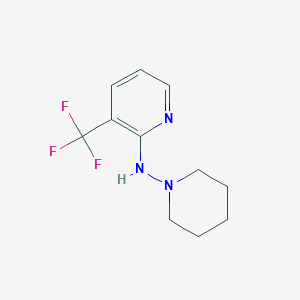
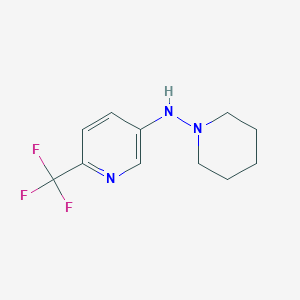

![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one](/img/structure/B1401669.png)
![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)
![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)
